molecular formula C21H23BrO4 B274048 4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester

4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester

Cat. No. B274048
M. Wt: 419.3 g/mol
InChI Key: UJQCPKPYQOQDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been shown to have neuroprotective effects and may help in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester. One potential direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its relatively simple synthesis method and stable nature make it an attractive option for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester has been achieved through various methods. One of the most common methods is the esterification of 4-bromo-benzoic acid with 4-hexyloxy-phenol in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ethyl chloroformate to obtain the desired ester.

Scientific Research Applications

4-Bromo-benzoic acid 2-(4-hexyloxy-phenyl)-2-oxo-ethyl ester has been found to have potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has also been used as a building block in the synthesis of other compounds.

properties

Molecular Formula

C21H23BrO4

Molecular Weight

419.3 g/mol

IUPAC Name

[2-(4-hexoxyphenyl)-2-oxoethyl] 4-bromobenzoate

InChI

InChI=1S/C21H23BrO4/c1-2-3-4-5-14-25-19-12-8-16(9-13-19)20(23)15-26-21(24)17-6-10-18(22)11-7-17/h6-13H,2-5,14-15H2,1H3

InChI Key

UJQCPKPYQOQDDK-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.